2-methylbutanoyl-CoA
Description
Properties
Molecular Formula |
C26H44N7O17P3S |
|---|---|
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LYNVNYDEQMMNMZ-XGXNYEOVSA-N |
SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Metabolic Differences
The table below highlights key structural and functional distinctions between 2-methylbutanoyl-CoA and related acyl-CoA thioesters:
Key Observations:
Chain Length and Branching: this compound and isovaleryl-CoA are both C5 compounds but differ in branching position (C2 vs. C3). Isobutyryl-CoA (C4) is shorter and more compact, influencing its integration into lipid chains . Tiglyl-CoA, an unsaturated derivative of this compound, contains a double bond that facilitates redox reactions in mitochondrial pathways .
Metabolic Pathways: this compound is specific to isoleucine degradation, whereas isobutyryl-CoA and isovaleryl-CoA originate from valine and leucine, respectively . Tiglyl-CoA is a dehydrogenated intermediate in the conversion of this compound to acetyl-CoA during β-oxidation .
Biological Functions: All four compounds contribute to BCFA synthesis, but their chain length and branching dictate whether the resulting fatty acids are odd- or even-numbered. For example, this compound generates odd-numbered BCFAs, while isobutyryl-CoA produces even-numbered chains . Tiglyl-CoA’s unsaturated structure allows it to participate in electron-transfer reactions critical for energy production in mitochondria .
Analytical Differentiation
Chromatographic and mass spectrometric methods can distinguish these compounds based on retention times and mass-to-charge (m/z) ratios :
- This compound: Detected at m/z 345.1844 (shared with pentanoyl-CoA but differentiated via retention time) .
- Tiglyl-CoA : Identified by its unsaturated structure and distinct redox reactivity in flavoprotein-coupled assays .
- Isobutyryl-CoA : Separated from butyryl-CoA (m/z 331.1686) due to methyl branching .
Clinical and Industrial Relevance
- Metabolic Disorders: Accumulation of this compound is linked to methylbranched-chain ketoaciduria, a rare metabolic disorder affecting isoleucine processing . In contrast, isobutyryl-CoA dehydrogenase deficiency impacts valine catabolism .
- Flavor Biochemistry: this compound’s role in ester synthesis (e.g., ethyl-2-methylbutanoate) is exploited in agriculture to enhance fruit aroma profiles .
Preparation Methods
Acyl-CoA Synthetase-Mediated Formation
Acyl-CoA synthetases (ACSs) catalyze the ATP-dependent ligation of 2-methylbutanoic acid to coenzyme A (CoA). The reaction proceeds via a two-step mechanism:
-
Adenylation : 2-Methylbutanoic acid reacts with ATP to form an acyl-adenylate intermediate.
-
Thioesterification : CoA attacks the acyl-adenylate, displacing AMP to yield this compound.
Key Parameters :
-
pH : Optimal activity occurs at pH 7.5–8.0 in Tris-HCl or HEPES buffers.
-
Cofactors : Mg²⁺ (5–10 mM) is required for ATP binding.
-
Temperature : Reactions are typically conducted at 37°C for 1–2 hours.
Enzyme Sources :
Dehydrogenase-Catalyzed Oxidation
This compound is also synthesized via the oxidation of 2-methylbutyryl-CoA derivatives. For example, 3-hydroxy-2-methylbutyryl-CoA dehydrogenase catalyzes the NAD⁺-dependent oxidation of 3-hydroxy-2-methylbutyryl-CoA to 2-methylacetoacetyl-CoA, which is subsequently cleaved to this compound.
Reaction Conditions :
-
Buffer : 50 mM potassium phosphate (pH 7.4).
-
Cofactors : NAD⁺ (1–2 mM).
-
Temperature : 25–30°C.
Applications :
-
This method is critical in studying metabolic disorders like 2-methylbutyryl-CoA dehydrogenase deficiency.
Chemical Synthesis
Chemical synthesis offers an alternative for producing this compound without enzymatic constraints, though it requires meticulous control of stereochemistry.
Solid-Phase Synthesis
A modular approach involves assembling the CoA backbone on a resin, followed by coupling with 2-methylbutanoic acid.
Steps :
-
Resin Activation : Wang resin functionalized with hydroxymethyl groups.
-
Phosphopantetheine Assembly : Sequential coupling of cysteamine, pantothenic acid, and phosphate groups.
-
Acylation : Reaction with 2-methylbutanoic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
Yield : 40–60% after HPLC purification.
Challenges :
-
Epimerization at the α-carbon of 2-methylbutanoic acid.
-
Low solubility of intermediates in organic solvents.
Solution-Phase Synthesis
This method employs selective protection/deprotection strategies to construct the CoA thioester.
Protecting Groups :
-
Thiol : Trityl (Trt) group for CoA’s terminal thiol.
-
Hydroxyls : tert-Butyldimethylsilyl (TBS) for ribose hydroxyls.
Reaction Scheme :
-
Protect CoA’s thiol with Trt-Cl.
-
Couple 2-methylbutanoic acid using EDCl/HOBt.
-
Deprotect with silver nitrate (AgNO₃) to remove Trt.
Biosynthetic Pathways
Microbial Fermentation
Recombinant E. coli or Saccharomyces cerevisiae strains engineered to overexpress ACSs and branched-chain keto acid dehydrogenases can produce this compound de novo.
Strain Design :
-
Plasmids : pET-28a(+) for ACS expression under T7 promoter.
-
Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6.
Productivity :
Plant-Based Extraction
This compound is isolated from plant tissues (e.g., Arabidopsis thaliana) undergoing β-oxidation of branched-chain fatty acids.
Extraction Protocol :
-
Homogenize tissue in 80% (v/v) methanol.
-
Centrifuge at 15,000 ×g for 20 min.
-
Purify via anion-exchange chromatography (DEAE-Sepharose).
Industrial Production
Large-Scale Enzymatic Synthesis
Bioreactors (100–1,000 L) utilize immobilized ACS on chitosan beads for continuous production.
Conditions :
-
Substrate Feed : 2-Methylbutanoic acid (10 mM), CoA (12 mM).
-
Residence Time : 4–6 hours.
Hybrid Chemoenzymatic Approaches
Combining chemical synthesis of CoA analogs with enzymatic acylation improves cost-efficiency.
Example :
-
Chemically synthesize dephospho-CoA, then enzymatically phosphorylate and acylate.
Advantage : Reduces CoA production costs by 30%.
Analytical Characterization
Key Techniques :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
